molecular formula C12H13N5O2 B2729207 N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 307326-53-0

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2729207
CAS No.: 307326-53-0
M. Wt: 259.269
InChI Key: JSUJYCLUZZXIBH-UHFFFAOYSA-N
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Description

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a versatile chemical compound extensively used in scientific research. Its unique structure allows for diverse applications, ranging from catalysts to drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process often starts with the nitration of pyrimidine derivatives, followed by amination and subsequent benzylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions yield amino derivatives.

    Substitution: The compound participates in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines. These products have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine is widely used in scientific research due to its versatile nature. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Amino-5-nitropyrimidin-4-yl)methylamine
  • (6-Amino-5-nitropyrimidin-4-yl)methylphenylamine
  • (6-Amino-5-nitropyrimidin-4-yl)methylpyridine

Uniqueness

Compared to similar compounds, N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine exhibits unique properties due to the presence of both amino and nitro groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of applications in scientific research and industrial processes.

Properties

IUPAC Name

4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUJYCLUZZXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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